molecular formula C18H26O4 B157299 9,16-Dioxo-10,12,14-octadecatrienoic acid CAS No. 217810-46-3

9,16-Dioxo-10,12,14-octadecatrienoic acid

Cat. No. B157299
M. Wt: 306.4 g/mol
InChI Key: PQPRTPXWQQQKJC-KDXRDGMUSA-N
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Description

9,16-Dioxo-10,12,14-octadecatrienoic acid is a compound that is not directly mentioned in the provided papers. However, the papers discuss closely related compounds which are derivatives of fatty acids and are involved in various biological processes. For instance, paper discusses the synthesis of 9-oxo-10E,12Z,15Z-octadecatrienoic acid, which is a stress metabolite of wounded plants. This compound is synthesized from linolenic acid and is a configurationally pure ketotrienoic acid. Similarly, paper explores the formation of 8,11,14-octadecatrienoic acid from 9,12-hexadecadienoic acid in animal cell cultures, indicating the metabolic pathways that fatty acids can undergo. Paper identifies (10E,12Z)-9-hydroxy-10,12-octadecadienoic acid as an aromatase inhibitor, which is synthesized using lipoxygenase from tomatoes and has structural similarities to steroidal substrates.

Synthesis Analysis

The synthesis of related compounds involves regioselective functionalization using lipoxygenases from soybean or tomato under specific pH conditions, as described in paper . The process includes the reduction of hydroperoxides followed by oxidation with Bobbitt's reagent to yield ketotrienoic acids without isomerization. This method provides a way to obtain configurationally pure compounds that are relevant to the study of plant stress responses.

Molecular Structure Analysis

The molecular structure of related compounds, such as the ketotrienoic acids mentioned in paper , is characterized by the presence of multiple double bonds and a ketone group. The structural analysis is crucial for understanding the biological activity of these compounds. For example, the structural similarity of (10E,12Z)-9-hydroxy-10,12-octadecadienoic acid to steroidal substrates is what gives it the ability to inhibit aromatase, as discussed in paper .

Chemical Reactions Analysis

The chemical reactions involving these fatty acid derivatives typically include desaturation and elongation processes, as seen in the formation of 8,11,14-octadecatrienoic acid from 9,12-hexadecadienoic acid in paper . These reactions are part of the metabolic pathways that modify fatty acids in biological systems, leading to the production of various bioactive compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 9,16-Dioxo-10,12,14-octadecatrienoic acid are not directly discussed, the properties of similar compounds can be inferred. These compounds are likely to be lipophilic due to their long hydrocarbon chains and may have different degrees of reactivity depending on the position and configuration of their double bonds and functional groups. The presence of the ketone group can also influence the reactivity and interaction with other molecules.

Scientific Research Applications

1. Plant Stress Metabolism

9-Oxo-10E,12Z,15Z- and 13-oxo-9Z,11E,15E-octadecatrienoic acid, closely related to 9,16-dioxo-octadecatrienoic acid, are stress metabolites in wounded plants. These compounds are synthesized from linolenic acid using specific pH conditions and enzyme reactions. This synthesis process is significant for understanding plant response mechanisms to environmental stress (Koch, Hoskovec, & Boland, 2002).

2. Natural Occurrence in Plants

(10E,12E,14E)-9,16-Dioxooctadeca-10,12,14-trienoic acid was isolated from Silene maritima, marking the first discovery of this compound in the Caryophyllales order. The presence of this fatty acid in nature broadens our understanding of plant biochemistry and the diversity of naturally occurring fatty acids (Bréant, Vonthron-Senecheau, Brelot, & Lobstein, 2012).

3. Synthesis and Potential Applications

The synthesis of 3-oxalinolenic acid, a related compound, involves multiple steps from eicosapentaenoic acid. This process produces various biologically active oxylipins, suggesting potential applications in situations where metabolic degradation limits the activity of similar compounds (Hamberg et al., 2006).

4. Lipoxygenase Activity and Derivatives

Studies have shown the conversion of polyunsaturated fatty acids into hydroperoxides and subsequent derivatives by lipoxygenases, indicating the broad range of biochemical transformations these enzymes facilitate. This research contributes to our understanding of enzyme-catalyzed transformations in fatty acid metabolism (Lang et al., 2008).

5. Biological Activities of Fatty Acid Derivatives

Research on di-hydroxylated metabolites derived from α-linolenic acid treated by soybean 15-lipoxygenase highlights the variety of biological activities these compounds can possess, including anti-aggregatory and anti-inflammatory properties. This research expands our knowledge of the bioactive potential of fatty acid derivatives (Liu et al., 2013).

properties

IUPAC Name

(10E,12E,14E)-9,16-dioxooctadeca-10,12,14-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-2-16(19)12-8-6-7-10-14-17(20)13-9-4-3-5-11-15-18(21)22/h6-8,10,12,14H,2-5,9,11,13,15H2,1H3,(H,21,22)/b7-6+,12-8+,14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPRTPXWQQQKJC-KDXRDGMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=CC=CC=CC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)/C=C/C=C/C=C/C(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,16-Dioxo-10,12,14-octadecatrienoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Yi, B Li, S Zafar, S Ali, WB Sheng, Y Mao… - Natural Product …, 2023 - Taylor & Francis
Three new constituents: 1,5R-dihydroxy-3,8S-dimethoxy-5,6,7,8-tetrahydroxanthone (1), (3S,4R,16S,17R)-3,16,23-trihydroxyoleana-11,13(18)-dien-28-aldehyde-3-O-β-D-…
Number of citations: 3 www.tandfonline.com
崔锡强 - 中国协和医科大学2008 中国博士学位论文全文数据库 …, 2008
Number of citations: 7

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